1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
Overview
Description
- IUPAC Name : 1-(3,4-dichlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.
- Molecular Formula : C₁₁H₁₄Cl₃NO.
- Molecular Weight : 282.6 g/mol.
- Physical Form : Solid.
- Storage : Inert atmosphere, 2-8°C.
Synthesis Analysis
- Information on the synthesis process is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula indicates the presence of chlorine atoms and a dimethylamino group.
- For the detailed molecular structure, refer to the ChemSpider entry.
Chemical Reactions Analysis
- No specific chemical reactions are mentioned in the sources.
Physical And Chemical Properties Analysis
- Purity : 97%.
- Boiling Point : Not specified.
- Safety Information : Warning (Hazard Statements: H302, H315, H319, H335). Refer to the MSDS for details.
Scientific Research Applications
Pharmacological Research Tool
A notable application of this compound, specifically in its variant as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), is as a nonpeptidic agonist of the urotensin-II receptor. Identified through a functional cell-based screen, AC-7954 has shown to be selective and potent with an EC50 of 300 nM at the human UII receptor. It has potential as a pharmacological research tool and a potential drug lead, particularly for studies focusing on the urotensin-II receptor (Croston et al., 2002).
Antidepressant Agent Exploration
In the field of antidepressant research, derivatives of this compound, such as 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogs, have been synthesized and evaluated for potential antidepressant properties. These compounds displayed potent reserpine-prevention activity in mice and were considered for further evaluation due to their efficacy in biochemical and pharmacological animal models of depression (Clark et al., 1979).
Chemical Library Generation
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used as a starting material in alkylation and ring closure reactions. This approach was aimed at generating a structurally diverse library of compounds, showcasing the versatility of this chemical structure in synthetic chemistry applications for generating novel compounds with potential biological activities (Roman, 2013).
Antibacterial Research
A derivative of this compound, 1-(2,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride, demonstrated inhibition of Escherichia coli growth, showcasing its potential in antibacterial research. This compound caused lysis in bacteria and inhibited respiration, RNA, and protein synthesis at specific concentrations, indicating its potential as a lead compound in the development of new antibacterial agents (Khachatourians et al., 1984).
Optical Device Applications
Chalcone derivatives synthesized from this chemical structure have been explored for their nonlinear optical properties. These compounds exhibited behaviors like saturable absorption and reverse saturable absorption under different laser intensities, suggesting their potential use in optical device applications such as optical limiters (Rahulan et al., 2014).
DNA Interaction Studies
Mannich base derivatives containing a structure similar to 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride have been used in DNA interaction studies. The interaction of these compounds with DNA was investigated using electrochemical methods, highlighting their potential in studying DNA-targeted agents and drug candidates (Istanbullu et al., 2017).
Safety And Hazards
- The compound poses risks associated with ingestion, skin contact, and inhalation.
- Precautionary measures include avoiding contact with eyes, skin, and clothing.
Future Directions
- Further research is needed to explore its potential applications and safety profiles.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKQCKNKRZOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386943 | |
Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride | |
CAS RN |
75144-12-6 | |
Record name | 75144-12-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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